4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol
Brand Name: Vulcanchem
CAS No.: 1271477-66-7
VCID: VC3187884
InChI: InChI=1S/C11H7F3N2O/c12-7-3-1-6(2-4-7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17)
SMILES: C1=CC(=CC=C1C2=NC(=O)NC(=C2)C(F)F)F
Molecular Formula: C11H7F3N2O
Molecular Weight: 240.18 g/mol

4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol

CAS No.: 1271477-66-7

Cat. No.: VC3187884

Molecular Formula: C11H7F3N2O

Molecular Weight: 240.18 g/mol

* For research use only. Not for human or veterinary use.

4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol - 1271477-66-7

Specification

CAS No. 1271477-66-7
Molecular Formula C11H7F3N2O
Molecular Weight 240.18 g/mol
IUPAC Name 6-(difluoromethyl)-4-(4-fluorophenyl)-1H-pyrimidin-2-one
Standard InChI InChI=1S/C11H7F3N2O/c12-7-3-1-6(2-4-7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17)
Standard InChI Key VQTNMQAROJFDSM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC(=O)NC(=C2)C(F)F)F
Canonical SMILES C1=CC(=CC=C1C2=NC(=O)NC(=C2)C(F)F)F

Introduction

Structural Characteristics and Properties

Chemical Structure and Composition

4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol belongs to the class of fluorinated heterocycles, specifically pyrimidines. The molecule consists of a pyrimidine core with three key modifications:

  • A difluoromethyl (CHF₂) group at the 4-position

  • A 4-fluorophenyl substituent at the 6-position

  • A hydroxyl group at the 2-position

The molecular formula of this compound is C₁₁H₇F₃N₂O, with a calculated molecular weight of approximately 240.18 g/mol. The presence of three fluorine atoms significantly influences the compound's physical and chemical properties.

Physical Properties

Based on structurally similar compounds, 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol would likely exhibit the following physical properties:

  • Appearance: Crystalline solid, potentially with a white to off-white color

  • Melting Point: Estimated to be in the range of 190-210°C, similar to related fluorinated pyrimidines

  • Solubility: Likely moderately soluble in organic solvents such as ethanol, methanol, dichloromethane, and dimethyl sulfoxide; poorly soluble in water

  • Stability: Generally stable under normal conditions, but may be sensitive to strong oxidizing or reducing agents

Spectroscopic Characteristics

The compound would be expected to display characteristic spectroscopic features:

  • ¹H NMR: Would show signals for the difluoromethyl proton (typically a triplet due to coupling with fluorine atoms), aromatic protons of the 4-fluorophenyl group, the singular proton at the 5-position of the pyrimidine ring, and potentially a broad signal for the hydroxyl group

  • ¹⁹F NMR: Would display signals for the two fluorine atoms of the difluoromethyl group and the fluorine at the para position of the phenyl ring

  • IR Spectroscopy: Would show characteristic bands for C-F stretching, C=N stretching of the pyrimidine ring, and O-H stretching of the hydroxyl group

Synthetic Methodologies

General Approaches to Pyrimidine Synthesis

The synthesis of pyrimidines typically involves cyclocondensation reactions using NCN-dinucleophiles and carbonyl compounds. For 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol, several synthetic approaches could be employed based on established methodologies for similar compounds .

Ultrasound-Assisted Synthesis

Recent advances in synthetic methodologies have demonstrated that ultrasound-assisted synthesis offers significant advantages for the preparation of pyrimidine derivatives. This approach typically provides:

  • Reduced reaction times

  • Improved yields

  • Milder reaction conditions

  • Enhanced selectivity

Table 1 below illustrates the comparative advantages of ultrasound-assisted synthesis over conventional heating for similar pyrimidine derivatives:

MethodReaction TimeTypical Yield (%)Temperature Requirement
Conventional heating4-6 hours55-70Often requires reflux conditions
Ultrasound irradiation20-60 minutes75-94Often proceeds at room temperature
Microwave irradiation5-30 minutes80-93Moderate heating (75-100°C)

Table 1: Comparison of synthetic methods for pyrimidine derivatives based on literature data

Proposed Synthetic Route

Based on similar compounds in the literature, a potential synthetic route for 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol might involve:

  • Condensation of a difluoroacetonitrile derivative with an appropriate 4-fluorobenzoyl compound to form an intermediate

  • Cyclocondensation with urea or a similar reagent to form the pyrimidine ring

  • Selective functionalization to introduce the hydroxyl group at the 2-position

The use of ultrasound irradiation could significantly enhance the efficiency of this synthetic pathway, as has been demonstrated for other pyrimidine derivatives .

Chemical Reactivity and Transformations

Reactivity of the Hydroxyl Group

The hydroxyl group at the 2-position of the pyrimidine ring is expected to exhibit acidic properties due to the electron-withdrawing effects of the pyrimidine nitrogen atoms. This facilitates various transformations:

  • Esterification: The hydroxyl group can undergo esterification with appropriate acid chlorides or anhydrides

  • Etherification: Alkylation to form ethers can be achieved using alkyl halides in the presence of a base

  • Nucleophilic Substitution: Replacement with halides using reagents like POCl₃ or SOCl₂

Reactivity of the Difluoromethyl Group

The difluoromethyl (CHF₂) moiety at the 4-position contributes unique reactivity patterns:

  • It acts as a bioisostere for a hydroxyl group in medicinal chemistry applications

  • The C-H bond is relatively acidic due to the electron-withdrawing effects of the fluorine atoms

  • It provides metabolic stability while retaining hydrogen-bonding capabilities

Fluorophenyl Modifications

The 4-fluorophenyl group at the 6-position can serve as a platform for further modifications:

  • Cross-coupling reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki, Negishi) could be employed to introduce alternative aryl or heteroaryl groups

  • Nucleophilic aromatic substitution: The fluorine atom can be displaced by various nucleophiles under appropriate conditions

Biological Activities and Applications

Structure-Activity Relationships

The specific structural features of 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol contribute to its potential biological activity:

  • Difluoromethyl group: Enhances metabolic stability and modulates hydrogen-bonding capabilities

  • 4-Fluorophenyl substituent: Increases lipophilicity and can improve membrane permeability

  • 2-Hydroxyl group: Provides a hydrogen bond donor/acceptor site for interaction with biological targets

Agricultural and Materials Science Applications

Beyond medicinal applications, fluorinated pyrimidines find use in:

  • Agrochemicals: As fungicides, herbicides, or plant growth regulators

  • Advanced materials: As components in liquid crystals, photosensitive materials, or electronic devices

  • Catalysis: As ligands or precursors in various catalytic systems

Crystallographic and Structural Analysis

Molecular Conformation

The molecular conformation of 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol would be influenced by:

  • The relative planarity of the pyrimidine ring

  • The orientation of the 4-fluorophenyl group relative to the pyrimidine core

  • The positioning of the difluoromethyl group

Similar to related structures, non-classical intermolecular interactions such as C-H···O and C-H···F would likely play important roles in crystal packing .

Comparative Analysis with Related Compounds

Comparison with 2-(Difluoromethyl)pyrimidin-5-ol

Both 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol and 2-(Difluoromethyl)pyrimidin-5-ol contain difluoromethyl groups attached to a pyrimidine ring with a hydroxyl substituent, but their properties differ due to:

  • Position of substituents: The difluoromethyl group is at position 4 versus position 2

  • Additional fluorophenyl group in our compound of interest

  • Different positions of the hydroxyl group (2 versus 5)

These structural differences would confer distinct physical, chemical, and potentially biological properties.

Comparison with 6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-one

While 6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-one contains a different heterocyclic core (pyran versus pyrimidine), it shares the 4-fluorophenyl substituent with our compound of interest . Key differences include:

  • Different heterocyclic core affecting electronic distribution

  • Presence of a methoxy group versus a hydroxyl group

  • Absence of the difluoromethyl group in the pyran derivative

Table 2 compares key features of these related compounds:

CompoundHeterocyclic CoreFluorine ContentHydroxyl PositionKey Structural Features
4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-olPyrimidineThree F atoms2-positionDifluoromethyl and 4-fluorophenyl groups
2-(Difluoromethyl)pyrimidin-5-olPyrimidineTwo F atoms5-positionDifluoromethyl group only
6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-onePyranOne F atomNone (methoxy instead)4-Fluorophenyl group only

Table 2: Structural comparison of related fluorinated heterocycles

Analytical Methods for Characterization

Spectroscopic Techniques

Various spectroscopic techniques can be employed for the comprehensive characterization of 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide detailed structural information

  • Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis

  • Infrared Spectroscopy: To identify functional groups and confirm structural features

  • UV-Visible Spectroscopy: To determine absorption characteristics and electronic transitions

Chromatographic Methods

For purity assessment and isolation:

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination

  • Gas Chromatography (GC): For volatile compounds and derivatives

  • Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment

Thermal Analysis

Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide information on:

  • Melting point and crystalline transitions

  • Thermal stability

  • Decomposition pathways

Future Research Directions

Synthetic Optimization

Future research could focus on:

  • Development of more efficient and sustainable synthetic routes

  • Application of green chemistry principles, including ultrasound-assisted synthesis

  • Exploration of one-pot multicomponent reaction approaches for streamlined synthesis

Structure-Activity Relationship Studies

Systematic modification of the core structure could yield valuable insights:

  • Variation of the position and nature of fluorine substitution

  • Exploration of alternative heterocyclic cores

  • Investigation of different substituents at the 2-position

Advanced Applications

Emerging applications could include:

  • Development as fluorescent probes or imaging agents

  • Incorporation into polymeric materials for specialized applications

  • Exploration as components in energy storage or conversion systems

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